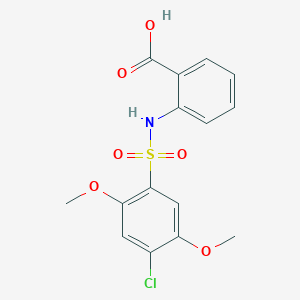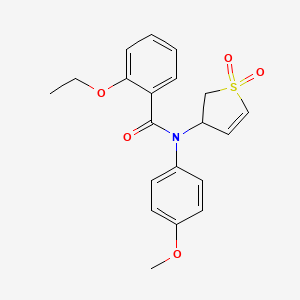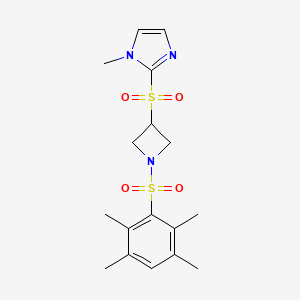
2-(1-Methyl-2-oxoindolin-3-yl)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-2-oxoindolin-3-yl)propanedioic acid , also known as (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide , is a novel compound with potential antitumor properties. It belongs to the class of 2-oxoindoline-based acetohydrazides . Researchers have synthesized and evaluated this compound for its cytotoxic effects on various cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves the decarboxylation reaction of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate under Krapcho reaction conditions . The combined effect of LiCl and water in DMSO at 130°C yields good results .
Molecular Structure Analysis
The molecular structure of 2-(1-Methyl-2-oxoindolin-3-yl)propanedioic acid consists of an oxoindoline core with a propanedioic acid side chain. The most important peak in its 1H NMR spectrum corresponds to the methylene protons of the N-alkylated compounds .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Chemical Structure and Properties
- Oxoindole-linked α-alkoxy-β-amino acid derivatives have been studied for their unique chemical structures and properties. These derivatives include methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-methyl-2-oxoindolin-3-yl}-2-methoxy-2-phenylacetate and others, showing varied conformations and intramolecular hydrogen bonds, contributing to their stability and reactivity (Ravikumar et al., 2015).
Synthesis and Reactivity
- Synthesis of N-[2-(benzoylamino) (2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters has been explored, indicating the prospective search for biologically active compounds among 2-oxoindoline derivatives. This includes studying their physicochemical and biological characteristics for developing new medicines (Altukhov).
- Palladium-catalyzed oxidative C-H functionalization has been developed for the synthesis of (2-oxoindolin-3-ylidene)methyl acetates, demonstrating a novel approach to creating these compounds with moderate to excellent yields (Tang et al., 2008).
Biological and Pharmacological Potential
- Analgesic and anti-inflammatory properties of novel N'-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives have been evaluated, showing significant activity in some compounds, suggesting potential therapeutic applications (Saravanan et al., 2012).
Environmental and Industrial Applications
- Metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol (BDO) from renewable carbohydrate feedstocks showcases an innovative biocatalytic route. This development indicates the potential for environmentally friendly production of valuable polymers from bio-based sources (Yim et al., 2011).
The research on 2-(1-Methyl-2-oxoindolin-3-yl)propanedioic acid and its derivatives reveals a broad spectrum of applications, ranging from chemical synthesis and biological activity to potential industrial and environmental uses.
Scientific Research Applications of 2-(1-Methyl-2-oxoindolin-3-yl)propanedioic acid
Novel Derivatives and Chemical Reactions
Research delves into the fascinating world of oxoindolyl α-hydroxy-β-amino acid derivatives. These include structures like methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-methyl-2-oxoindolin-3-yl}-2-methoxy-2-phenylacetate. The diastereoselectivity of reactions involving α-diazoesters and isatin imines is a highlight, showcasing the complex interplay of chemical structures and reactions (Ravikumar et al., 2015).
Biological Activity and Synthetic Methods
Exploring the bioactive potential, derivatives of 2-oxoindoline, such as N-[2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, reveal intriguing aspects. These compounds exhibit high nootropic activity and contribute to the development of new medicines (Altukhov).
Advanced Synthesis Techniques
A novel palladium-catalyzed oxidative C-H functionalization protocol for the synthesis of (2-oxoindolin-3-ylidene)methyl acetates presents a breakthrough in chemical synthesis methods, demonstrating the evolving landscape of organic chemistry (Tang et al., 2008).
Acid-Base Properties and Reactivity Studies
The reactivity of propyl esters of N-[(2-oxoindolin-3-ylidene)-2-oxiacetyl]amino acids offers insights into the acid-base equilibria and ionization constants of these compounds, paving the way for innovative applications in chemical synthesis and pharmaceuticals (Svechnikova et al., 2017).
Propriétés
IUPAC Name |
2-(1-methyl-2-oxo-3H-indol-3-yl)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-13-7-5-3-2-4-6(7)8(10(13)14)9(11(15)16)12(17)18/h2-5,8-9H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIGGKTZLMTNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)C(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-2-oxoindolin-3-yl)propanedioic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dimethylindol-1-yl)-3-[4-[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol](/img/structure/B3010874.png)
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010875.png)
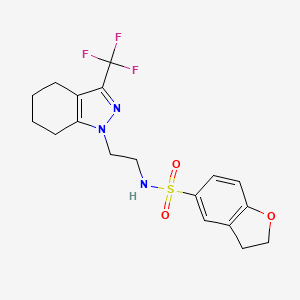

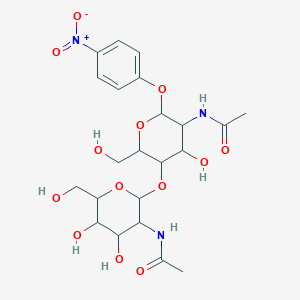
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3010883.png)
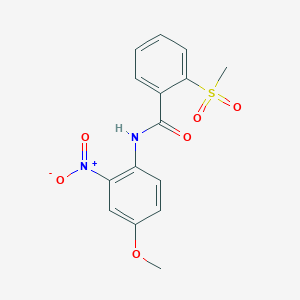
![Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3010885.png)
![1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene](/img/structure/B3010886.png)
![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide](/img/structure/B3010888.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B3010893.png)
